molecular formula C7H10N2O3 B13616789 2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid

2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid

Cat. No.: B13616789
M. Wt: 170.17 g/mol
InChI Key: HRSMCMNTHUNIRT-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid is a chemical compound that features an imidazole ring substituted with an ethyl group and a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid typically involves the formation of the imidazole ring followed by the introduction of the ethyl and hydroxyacetic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethylamine with glyoxal and formaldehyde can yield the imidazole ring, which can then be further functionalized to introduce the hydroxyacetic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The imidazole ring can be reduced to form saturated derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetic acid.

    Reduction: Formation of 2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyethane.

    Substitution: Formation of various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-imidazol-2-yl)-2-hydroxyacetic acid
  • 2-(1-ethyl-1H-imidazol-2-yl)ethanol
  • 2-(1-ethyl-1H-imidazol-2-yl)acetic acid

Uniqueness

2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid is unique due to the presence of both the ethyl group and the hydroxyacetic acid moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-(1-ethylimidazol-2-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C7H10N2O3/c1-2-9-4-3-8-6(9)5(10)7(11)12/h3-5,10H,2H2,1H3,(H,11,12)

InChI Key

HRSMCMNTHUNIRT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C(C(=O)O)O

Origin of Product

United States

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